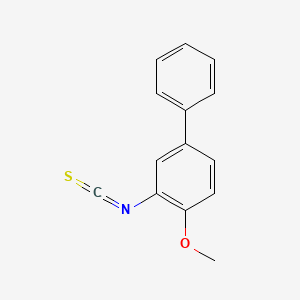![molecular formula C9H5F3N2O2 B1361263 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid CAS No. 6866-57-5](/img/structure/B1361263.png)
2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole and benzimidazole rings are important nitrogen-containing heterocycles widely used in pharmaceutical industry for drug discovery . The introduction of a fluorine atom into heterocyclic compounds can significantly increase their biological activity .
Synthesis Analysis
The Schiemann reaction is a common method for the synthesis of fluoroimidazoles . This reaction is widely used in the synthesis of fluorine-containing aromatic compounds .Molecular Structure Analysis
As the most electronegative element, fluorine polarizes the C−F bond which enhances the bond strength and decreases bond length .Chemical Reactions Analysis
The chloride was transformed into 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
Fluoroalkyl-derivatized imidazolium-based ionic liquids are becoming increasingly important in the material science area. They have relative thermal stability and potential use as green solvents .Scientific Research Applications
Antioxidant and Antimicrobial Activities
Compounds related to 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid have been synthesized and evaluated for their antioxidant and antimicrobial activities. These compounds have shown significant activity against various pathogens like Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. The antioxidant activity of these compounds was also noteworthy, indicating potential applications in the field of pharmacology and therapeutics (Bassyouni et al., 2012).
Structural Analysis and Interactions
Studies have been conducted on the structural aspects of related compounds, revealing insights into molecular interactions like hydrogen bonding and π–π interactions. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in material science and molecular engineering (Stibrany & Potenza, 2013).
Anti-Cancer Potential
Research has been done on derivatives of 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid for their anti-cancer properties, particularly against breast cancer. These studies have identified compounds with significant antiproliferative effects, suggesting potential for development into cancer therapeutics (Karthikeyan et al., 2017).
Lipase Inhibition and Antioxidant Activities
Compounds containing the 2-(trifluoromethyl)-1H-benzo[d]imidazole moiety have been synthesized and evaluated for lipase inhibition and antioxidant activities, indicating their potential in the development of treatments for diseases related to lipid metabolism and oxidative stress (Menteşe et al., 2013).
Catalytic Applications in Water Oxidation
Research has shown the application of compounds derived from 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid in catalyzing water oxidation. This highlights their potential use in energy conversion and storage technologies (Lu et al., 2016).
Future Directions
The development of drugs based on imidazole and benzimidazole bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry . The present methodology gave several advantages such as an eco-friendly method, easy work-up, good selectivity, high yields and quick recovery of catalyst .
properties
IUPAC Name |
2-(trifluoromethyl)-1H-benzimidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)8-13-5-3-1-2-4(7(15)16)6(5)14-8/h1-3H,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGKNIWVMZCKJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349580 |
Source


|
| Record name | 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid | |
CAS RN |
6866-57-5 |
Source


|
| Record name | 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

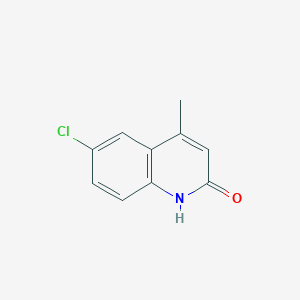
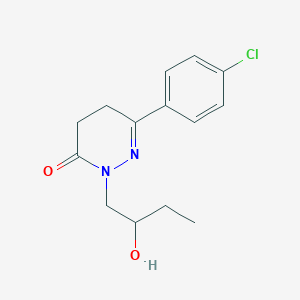
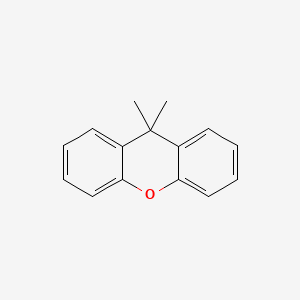
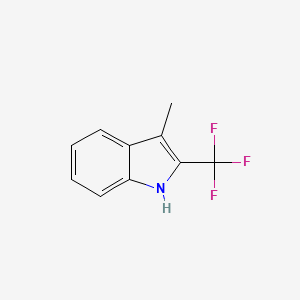
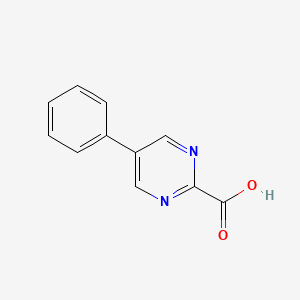
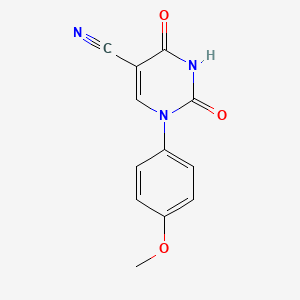
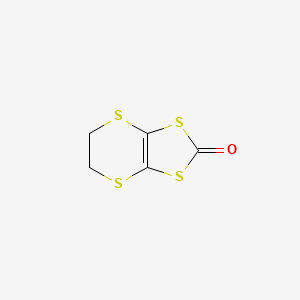
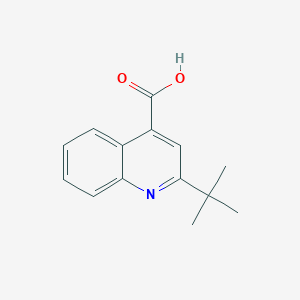
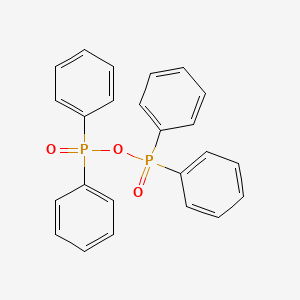
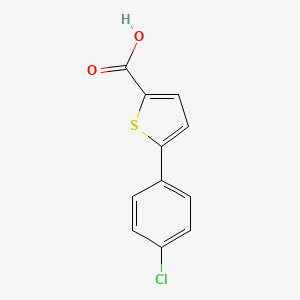
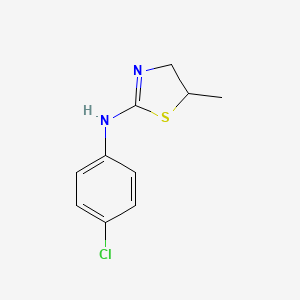
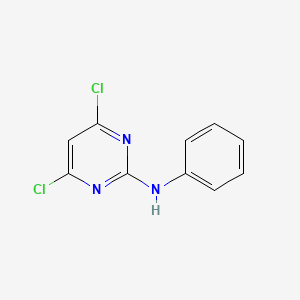
![2-(3-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B1361207.png)
